2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-iodo-3-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3INO/c1-13-5-4(7(8,9)10)2-3-12-6(5)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIWTNJOLPJNJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Approach to Pyridine Derivatives
Trifluoromethylation : This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl copper (CF3Cu) in the presence of a catalyst like copper(I) iodide.
Methoxylation : Methoxy groups can be introduced through nucleophilic substitution reactions using methoxide ions (CH3O-) in appropriate solvents.
Iodination : Iodination typically occurs via electrophilic aromatic substitution or through diazotization followed by iodination.
Specific Considerations
Solvents and Conditions : Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF). Reactions are often conducted under inert atmospheres to prevent oxidation.
Catalysts and Reagents : Catalysts like palladium or copper complexes are frequently used for cross-coupling reactions. Reagents such as sodium iodide or iodine monochloride can be used for iodination.
Analysis of Preparation Methods
Challenges and Opportunities
Challenges : The introduction of the trifluoromethyl group can be challenging due to its high reactivity and potential for side reactions. Iodination requires careful control of conditions to avoid over-iodination.
Opportunities : The use of modern catalytic systems offers high efficiency and selectivity, allowing for the synthesis of complex molecules with fewer steps.
Comparison of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Trifluoromethylation via CF3I | High reactivity, direct introduction | Difficult to control, expensive |
| Methoxylation via CH3O- | Mild conditions, high yield | Requires strong base |
| Iodination via I2/ICl | Simple, cost-effective | Can lead to over-iodination |
Chemical Reactions Analysis
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium iodide, trifluoroacetic acid, and various bases and catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its unique chemical properties.
Materials Science: It is employed in the synthesis of high-performance materials with specific optical and electrochemical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its trifluoromethyl and pyridine moieties. These interactions can modulate various biological pathways, depending on the specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Electronic Differences
The substituent positions and functional groups on the pyridine ring critically influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
2-Iodo-3-methoxy-4-(trifluoromethyl)pyridine, a compound characterized by its unique trifluoromethyl and iodo substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug discovery.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₅F₃INO. The presence of the trifluoromethyl group significantly enhances the lipophilicity and overall biological activity of the compound, making it an interesting candidate for therapeutic applications .
Target Interactions
The trifluoromethyl group is known to improve the potency of compounds against various biological targets. It can influence enzyme interactions and receptor binding, which are critical for the efficacy of pharmaceutical agents. Specifically, this compound may interact with receptors involved in inflammatory pathways and cancer cell proliferation .
Biochemical Pathways
Research indicates that this compound may modulate several biochemical pathways. Its mechanism may involve the inhibition of pro-inflammatory cytokines, although detailed pathways remain to be fully elucidated .
Biological Activities
The biological activities of this compound include:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects by inhibiting specific cytokines involved in inflammation .
- Anticancer Activity : The compound has shown effectiveness against various cancer cell lines. The trifluoromethyl group is believed to enhance its selectivity and potency in targeting cancer cells, making it a candidate for further pharmacological studies aimed at cancer treatment .
- Binding Affinity : Studies have indicated that this compound effectively binds to specific receptors involved in inflammatory responses and cancer cell growth, which is crucial for optimizing its therapeutic potential .
Research Findings and Case Studies
A study comparing the biological activities of various compounds with similar structures found that this compound exhibited promising anti-inflammatory activity. However, specific IC50 values for its activities are still to be determined (TBD) .
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | IC50 (nM) | Activity Type |
|---|---|---|
| Compound A | 50 | Kinase Inhibition |
| Compound B | 30 | Anticancer |
| This compound | TBD | Anti-inflammatory |
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure. The trifluoromethyl group enhances metabolic stability and bioavailability, which are critical factors in drug development .
Q & A
Q. Table 1. Key Synthetic Parameters for Iodination
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | −78°C to 0°C | |
| Iodine Equiv. | 1.2–1.5 | |
| Reaction Time | 4–6 hours | |
| Purification Solvent | Hexane/EtOAc (8:2) |
Q. Table 2. Spectroscopic Benchmarks
| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| OCH₃ | 3.85–3.95 | 55.2 |
| CF₃ | - | 122.5 (q, J = 33 Hz) |
| C-I | - | 98.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
